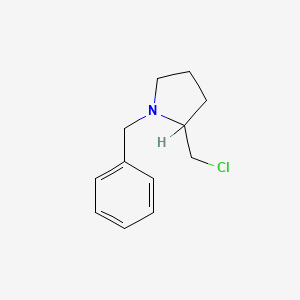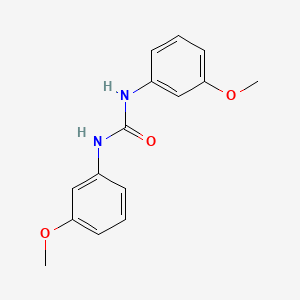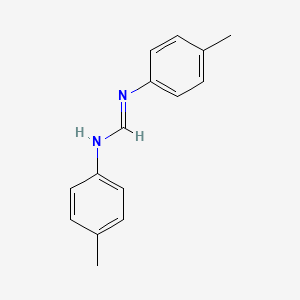![molecular formula C16H13N3O6S B3336012 Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- CAS No. 16508-61-5](/img/structure/B3336012.png)
Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-
Descripción general
Descripción
Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 380.43 g/mol. This compound has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
The mechanism of action of Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- is based on its ability to inhibit serine proteases. This compound binds to the active site of the protease, preventing the substrate from binding and inhibiting the enzymatic activity of the protease. The binding of Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- to the protease is reversible, allowing for the enzyme to regain its activity once the inhibitor is removed.
Biochemical and Physiological Effects:
Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are involved in various physiological processes such as blood clotting, digestion, and immune response. Additionally, it has been shown to crosslink proteins and nucleic acids, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- in lab experiments is its ability to selectively inhibit serine proteases. This allows for the specific targeting of these enzymes without affecting other enzymes or processes. Additionally, it can be used as a fluorescent labeling agent for proteins and peptides, allowing for their visualization and detection. One limitation of using this compound is its potential toxicity and side effects, which can affect the results of experiments.
Direcciones Futuras
For the use of this compound include the development of more selective and potent inhibitors, diagnostic and therapeutic agents, and fluorescent labeling agents.
Aplicaciones Científicas De Investigación
Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- has been used in various scientific research applications. It has been used as a protease inhibitor, specifically for the inhibition of serine proteases such as trypsin and chymotrypsin. It has also been used as a crosslinking agent for proteins and nucleic acids. Additionally, it has been used as a fluorescent labeling agent for proteins and peptides.
Propiedades
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c20-9-17-16(23)18-26(24,25)11-7-5-10(6-8-11)19-14(21)12-3-1-2-4-13(12)15(19)22/h1-8,20H,9H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPLRJEVIJOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC(=O)NCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312244 | |
| Record name | 1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16508-61-5 | |
| Record name | NSC251755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




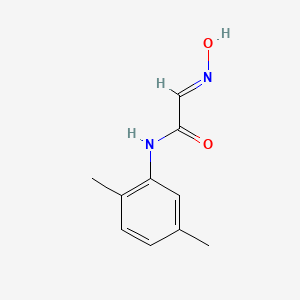

![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)
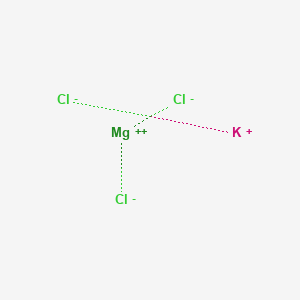
![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)

![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)
